DDR Inhibitor -

DDR Inhibitor

Catalog Number: EVT-2521340
CAS Number:
Molecular Formula: C23H20FN5O2
Molecular Weight: 417.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

DDR inhibitors can be classified based on their target proteins, including:

  • Poly (ADP-ribose) polymerase inhibitors (e.g., olaparib)
  • Ataxia-telangiectasia mutated inhibitors
  • Ataxia-telangiectasia and Rad3-related protein inhibitors
  • Checkpoint kinase inhibitors (e.g., CHK1 inhibitors)
  • DNA-dependent protein kinase inhibitors
Synthesis Analysis

Methods

The synthesis of DDR inhibitors typically involves organic synthesis techniques, including:

  • Solid-phase synthesis: Used for small molecules where compounds are built on a solid support.
  • Solution-phase synthesis: Allows for more complex organic reactions in a liquid medium.
  • Structure-based drug design: Utilizes the three-dimensional structure of target proteins to design molecules that can effectively bind and inhibit their function.

Technical Details

For example, the synthesis of poly (ADP-ribose) polymerase inhibitors often employs medicinal chemistry approaches that modify existing lead compounds to enhance their potency and selectivity. Techniques such as high-throughput screening are used to identify promising candidates from large chemical libraries .

Molecular Structure Analysis

Structure

DDR inhibitors exhibit diverse molecular structures depending on their specific targets. For instance:

  • Poly (ADP-ribose) polymerase inhibitors generally contain a core structure that mimics the NAD+ binding site.
  • Ataxia-telangiectasia mutated kinase inhibitors often feature heterocyclic rings that facilitate interaction with the ATP-binding site.

Data

Crystallography studies have provided detailed insights into the binding interactions between DDR inhibitors and their targets, revealing critical interactions that contribute to their inhibitory effects .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving DDR inhibitors include:

  • Enzyme inhibition: Inhibitors bind to the active site of target enzymes, preventing substrate access.
  • Competitive inhibition: Some DDR inhibitors compete with natural substrates for binding sites on enzymes.

Technical Details

For example, poly (ADP-ribose) polymerase inhibitors can form non-covalent interactions with the enzyme's active site, effectively blocking its activity and leading to impaired DNA repair processes .

Mechanism of Action

Process

DDR inhibitors typically function by disrupting key signaling pathways involved in DNA repair. For instance:

  • Inhibiting poly (ADP-ribose) polymerase leads to the accumulation of DNA strand breaks due to the failure in repairing single-strand breaks.
  • Inhibition of ataxia-telangiectasia mutated kinase impairs cell cycle checkpoint control, leading to increased sensitivity to DNA-damaging agents.

Data

Studies have shown that combining DDR inhibitors with traditional chemotherapeutics enhances tumor cell death by exploiting synthetic lethality—where two non-lethal mutations or inhibitions lead to cell death when combined .

Physical and Chemical Properties Analysis

Physical Properties

DDR inhibitors vary widely in their physical properties, including:

  • Molecular weight: Typically ranges from 300 to 600 g/mol.
  • Solubility: Many are designed to be soluble in aqueous environments for effective biological activity.

Chemical Properties

Key chemical properties include:

  • Stability: Many DDR inhibitors are designed to be stable under physiological conditions.
  • Reactivity: The reactivity is tailored to ensure selective binding to target proteins without affecting other cellular processes.

Relevant data from studies indicate optimal conditions for activity and stability profiles necessary for clinical efficacy .

Applications

Scientific Uses

DDR inhibitors have significant applications in cancer therapy, particularly in:

  • Enhancing the efficacy of chemotherapy and radiotherapy by overcoming resistance mechanisms.
  • Targeting tumors with specific genetic deficiencies in DNA repair pathways, thus exploiting vulnerabilities through synthetic lethality.
  • Potential use in combination therapies where they sensitize cancer cells to other treatments.

Recent clinical trials have demonstrated promising results using DDR inhibitors in various cancers, including breast and ovarian cancers .

Mechanistic Foundations of DNA Damage Response Inhibitor Activity

Synthetic Lethality as a Core Therapeutic Paradigm

Synthetic lethality exploits concurrent disruption of complementary DNA damage response pathways to induce selective cancer cell death. This paradigm capitalizes on pre-existing genetic vulnerabilities in tumors, such as loss of homologous recombination repair, to achieve therapeutic selectivity while sparing normal cells. DNA damage response inhibitors targeting poly(ADP-ribose) polymerase, ataxia telangiectasia mutated/ataxia telangiectasia mutated and Rad3-related, or WEE1 kinase exemplify this approach by inactivating compensatory DNA repair mechanisms in genetically unstable cancers [1] [10].

BRCA-Poly(ADP-ribose) Polymerase Axis and Homologous Recombination Deficiency Exploitation

The BRCA-poly(ADP-ribose) polymerase axis represents the most clinically validated synthetic lethal interaction. Poly(ADP-ribose) polymerase 1 senses single-strand breaks and recruits repair machinery via poly(ADP-ribose)ylation. Inhibition induces poly(ADP-ribose) polymerase 1 trapping on DNA, converting single-strand breaks into replication-associated double-strand breaks. Homologous recombination-deficient cells (e.g., BRCA1/2-mutated) cannot resolve these lesions, leading to genomic instability and cell death [6] [10].

Recent studies reveal that poly(ADP-ribose) polymerase inhibitor cytotoxicity primarily stems from unresolved transcription-replication conflicts rather than accumulated single-strand breaks. During DNA replication, poly(ADP-ribose) polymerase 1 prevents collisions between transcription and replication machineries by signaling through TIMELESS-TIPIN complexes. Poly(ADP-ribose) polymerase inhibition disrupts this coordination, generating replication-dependent DNA damage that homologous recombination-deficient cells cannot repair [2].

Table 1: Synthetic Lethal Interactions Between Poly(ADP-ribose) Polymerase Inhibitors and Homologous Recombination Deficiency

Homologous Recombination Deficiency CauseMechanistic Basis for SensitivityTherapeutic Context
Germline BRCA1/BRCA2 mutationsLoss of homologous recombination-mediated double-strand break repairBreast, ovarian, pancreatic, prostate cancers
BRCA1 promoter hypermethylationEpigenetic silencing of homologous recombination functionTriple-negative breast cancer, ovarian cancer
PALB2/RAD51C/RAD51D mutationsDisrupted homologous recombination complex assemblyOvarian cancer, pancreatic cancer
ATM loss-of-functionImpaired double-strand break sensing and homologous recombination initiationLymphoid malignancies, prostate cancer

Poly(ADP-ribose) polymerase inhibitors exhibit differential trapping potency that correlates with cytotoxicity: talazoparib (most potent trapper) > niraparib > olaparib/rucaparib > veliparib (minimal trapping). This trapping hierarchy determines single-agent efficacy in homologous recombination-deficient models, with talazoparib demonstrating superior activity [10]. Beyond BRCA, homologous recombination deficiency biomarkers include genomic scar signatures (loss of heterozygosity, telomeric allelic imbalance, large-scale transitions), RAD51 foci deficiency, and mutational signatures indicative of homologous recombination dysfunction [1] [10].

Ataxia Telangiectasia Mutated and Rad3-Related Cross-Talk in Replication Stress Management

Ataxia telangiectasia mutated and ataxia telangiectasia mutated and Rad3-related kinases orchestrate distinct but interconnected responses to replication stress. Ataxia telangiectasia mutated activates following double-strand breaks via the MRE11-RAD50-NBS1 complex, while ataxia telangiectasia mutated and Rad3-related responds to single-stranded DNA/replication protein A complexes generated at stalled replication forks. Despite different activation triggers, significant cross-talk exists: ataxia telangiectasia mutated initiates homologous recombination at double-strand breaks, generating single-stranded DNA that activates ataxia telangiectasia mutated and Rad3-related. Conversely, ataxia telangiectasia mutated and Rad3-related stabilizes stalled forks to prevent double-strand break formation [3] [7].

Table 2: Functional Specialization and Cross-Activation of DNA Damage Response Kinases

FeatureAtaxia Telangiectasia MutatedAtaxia Telangiectasia Mutated and Rad3-RelatedCross-Activation Mechanism
Primary ActivatorDouble-strand breaksSingle-stranded DNA/replication protein A complexesDouble-strand break resection generates single-stranded DNA activating ataxia telangiectasia mutated and Rad3-related
Key SubstratesCHK2, KAP1, H2AXCHK1, RAD17, H2AXShared substrates (H2AX, p53) enable integrated signaling
Cell Cycle PhaseAll phasesS/G2 phaseAtaxia telangiectasia mutated deficiency reduces replication protein A-coated single-stranded DNA, impairing ataxia telangiectasia mutated and Rad3-related activation
Replication Stress ResponseIndirect via double-strand breaksDirect fork stabilizationCoordinated suppression of origin firing during replication stress

Mathematical modeling of ultraviolet and γ-radiation responses demonstrates that ataxia telangiectasia mutated and ataxia telangiectasia mutated and Rad3-related co-activation occurs through three mechanisms: (1) positive feedback with repair proteins, (2) mutual upregulation, and (3) lesion topology changes during replication stress. This signaling integration enables holistic DNA damage response activation regardless of damage type, with ataxia telangiectasia mutated and ataxia telangiectasia mutated and Rad3-related jointly phosphorylating H2AX (γH2AX) to amplify DNA damage signaling [3]. Inhibition of ataxia telangiectasia mutated and Rad3-related in ataxia telangiectasia mutated-deficient backgrounds exacerbates genomic instability, creating synthetic lethality. Conversely, ataxia telangiectasia mutated inhibition sensitizes cells to ataxia telangiectasia mutated and Rad3-related inhibitors by compromising double-strand break repair, highlighting the therapeutic potential of combinatorial kinase targeting [7].

WEE1-p53 Interaction Dynamics in Cell Cycle Checkpoint Control

WEE1 kinase coordinates the intra-S and G2/M checkpoints by phosphorylating cyclin-dependent kinase 1 and cyclin-dependent kinase 2 at Tyr15, inhibiting their activity. This prevents premature mitotic entry and allows time for DNA repair. The tumor suppressor p53 transcriptionally activates p21 to enforce the G1 checkpoint, creating a compensatory relationship with WEE1. p53-deficient tumors lose G1 arrest capacity and become dependent on WEE1-mediated G2/M checkpoint control [4] [8].

Table 3: WEE1 Kinase Functions in DNA Replication and Checkpoint Control

Cellular FunctionMechanistic ActionConsequence of Inhibition
Replication Fork StabilityPhosphorylates cyclin-dependent kinase 2 to suppress origin firingUnscheduled origin firing and nucleotide depletion
DNA Damage CheckpointPhosphorylates cyclin-dependent kinase 1 to block mitotic entryPremature condensation of chromatin and mitotic catastrophe
Replication FidelityRegulates DNA polymerase η recruitment to translesion sitesAccumulation of single-strand breaks and double-strand breaks
Nucleotide Pool ManagementCoordinates with ribonucleotide reductase activityImbalanced dNTP pools and replication stress

WEE1 inhibition induces p53-independent lethality in acute lymphoblastic leukemia by disrupting S-phase progression rather than exclusively forcing premature mitosis. Single-agent adavosertib (WEE1 inhibitor) triggers replication stress through uncontrolled origin firing, leading to nucleotide exhaustion and double-strand break accumulation. This effect persists regardless of p53 status, with 67% (18/27) of relapsed acute lymphoblastic leukemia samples responding ex vivo at clinically achievable concentrations [8]. The synthetic lethal interaction between WEE1 inhibition and p53 deficiency extends beyond checkpoint abrogation. p53-mutant cells exhibit elevated replication stress from oncogene activation, increasing dependence on WEE1 for replication fork stability. WEE1 inhibition further destabilizes forks in these cells, causing extensive double-strand breaks that overwhelm remaining DNA repair capacity [4]. Combining WEE1 inhibitors with nucleoside analogs (e.g., cytarabine) enhances replication stress synergistically. Cytarabine incorporates into DNA, causing chain termination and replication fork stalling. WEE1 inhibition prevents fork stabilization and checkpoint activation, converting stalled forks into lethal double-strand breaks. Bliss synergy analysis confirms potent combinatorial efficacy in TP53-mutant acute lymphoblastic leukemia models [8].

Properties

Product Name

DDR Inhibitor

IUPAC Name

N-[5-[[(3-fluorophenyl)carbamoylamino]methyl]-2-methylphenyl]imidazo[1,2-a]pyridine-3-carboxamide

Molecular Formula

C23H20FN5O2

Molecular Weight

417.4 g/mol

InChI

InChI=1S/C23H20FN5O2/c1-15-8-9-16(13-26-23(31)27-18-6-4-5-17(24)12-18)11-19(15)28-22(30)20-14-25-21-7-2-3-10-29(20)21/h2-12,14H,13H2,1H3,(H,28,30)(H2,26,27,31)

InChI Key

ZPVUIOVIUFJGHO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)CNC(=O)NC2=CC(=CC=C2)F)NC(=O)C3=CN=C4N3C=CC=C4

Solubility

not available

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)NC2=CC(=CC=C2)F)NC(=O)C3=CN=C4N3C=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.